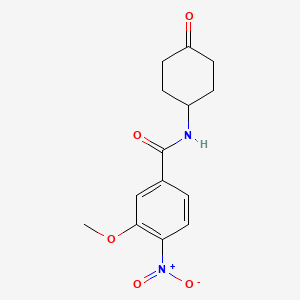![molecular formula C8H13N3 B1610241 1-[1-(1H-Imidazol-1-ilmetil)ciclopropil]metanamina CAS No. 877204-21-2](/img/structure/B1610241.png)
1-[1-(1H-Imidazol-1-ilmetil)ciclopropil]metanamina
Descripción general
Descripción
1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine is a heterocyclic compound with the molecular formula C8H13N3. This compound features a cyclopropyl group attached to a methanamine moiety, which is further linked to an imidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Aplicaciones Científicas De Investigación
1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine, also known as (1-((1H-Imidazol-1-yl)methyl)cyclopropyl)methanamine, is a compound of interest in the field of medicinal chemistry . Despite its potential, the detailed mechanism of action of this compound is not well-documented in the literature. This article aims to provide a comprehensive overview of the potential mechanism of action of this compound, based on the general knowledge of imidazole derivatives and their interactions with biological systems.
Target of Action
The primary targets of this compound are currently unknown due to the lack of specific research on this compound. Imidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Imidazole derivatives are known to be involved in various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. The effects of imidazole derivatives can range from modulation of enzyme activity to alteration of signal transduction pathways, depending on their specific targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of Methanamine:
Industrial Production Methods
In an industrial setting, the production of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, potentially reducing the imidazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine
- 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine
- 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
Uniqueness
1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine is unique due to the presence of both the imidazole ring and the cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The imidazole ring provides a versatile site for chemical modifications, while the cyclopropyl group enhances the compound’s stability and reactivity.
Propiedades
IUPAC Name |
[1-(imidazol-1-ylmethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-5-8(1-2-8)6-11-4-3-10-7-11/h3-4,7H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPMBBWPKSTTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470788 | |
| Record name | 1-{1-[(1H-Imidazol-1-yl)methyl]cyclopropyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877204-21-2 | |
| Record name | 1-{1-[(1H-Imidazol-1-yl)methyl]cyclopropyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B1610158.png)


![1-[(S)-1-Phenylethyl]piperidine-4-one](/img/structure/B1610163.png)
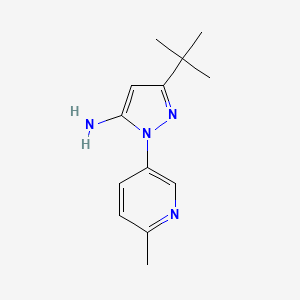


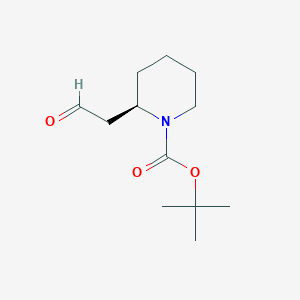
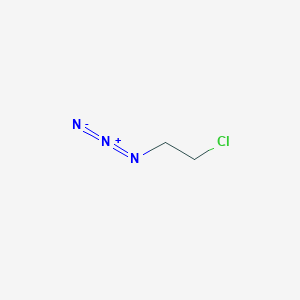

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde](/img/structure/B1610176.png)
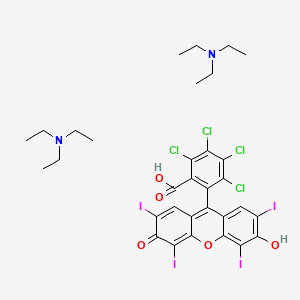
![5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1610178.png)
